5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile
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Overview
Description
5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-cyanoester and a carbonyl compound.
Introduction of the Methylsulfonyl Group: This step often involves the sulfonylation of the thiophene ring using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.
Addition of the Carbonitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s unique structure makes it a candidate for biological studies, particularly in the development of bioactive molecules. It can be used to synthesize analogs with potential pharmaceutical applications.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitrile group is particularly interesting for the design of enzyme inhibitors and receptor modulators.
Industry
Industrially, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(methylsulfonyl)thiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.
5-Methyl-2-(methylsulfonyl)thiophene-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile.
2-Methylsulfonylthiophene-3-carbonitrile: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of both the methylsulfonyl and nitrile groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and material science.
Properties
Molecular Formula |
C7H7NO2S2 |
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Molecular Weight |
201.3 g/mol |
IUPAC Name |
5-methyl-2-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C7H7NO2S2/c1-5-3-6(4-8)7(11-5)12(2,9)10/h3H,1-2H3 |
InChI Key |
GXYHDLLIEWGIMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)C)C#N |
Origin of Product |
United States |
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